molecular formula C34H46O18 B1675140 Loroglossin CAS No. 58139-22-3

Loroglossin

Cat. No. B1675140
CAS RN: 58139-22-3
M. Wt: 742.7 g/mol
InChI Key: QABASLXUKXNHMC-PIFIRMJRSA-N
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Description

Loroglossin, also known as compound 5, is a succinate derivative . It is a natural product that can be isolated from the dried rhizomes of Gymnadenia conopsea , a type of orchid .


Synthesis Analysis

Loroglossin is a natural compound derived from the Gymnadenia conopsea plant . The exact synthesis process of Loroglossin is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of Loroglossin is C34H46O18 . Its molecular weight is 742.72 . The exact molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

Loroglossin appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 742.7 and a molecular formula of C34H46O18 .

Scientific Research Applications

Chemical Structure and Properties

Loroglossin, a constituent of orchids, has been identified as bis-[4-(β-D-glucopyranosyloxy)-benzyl]-(2R, 3S)-2-isobutyl-tartrate. This compound's chemical structure was elucidated through hydrolysis, esterification, and various analytical methods such as NMR. Understanding its chemical structure is crucial for further research and potential applications in various fields (Gray et al., 1976).

Potential Antifungal Activity

Loroglossin has been studied for its potential antifungal properties. It was compared with other related compounds like hircinol and orchinol, where its effectiveness against certain fungi was evaluated. Such studies are significant in developing new antifungal agents, especially from natural sources (Fisch et al., 1973).

Quantitative Analysis in Herbal Medicine

In the field of herbal medicine, especially in traditional Tibetan medicine, loroglossin has been quantitatively analyzed in Gymnadenia conopsea, a significant herb. This analysis is crucial for ensuring the quality and efficacy of herbal medicines that contain loroglossin (Yang et al., 2009).

Role in Phytoalexin Activity

Research has also focused on loroglossin's role as a phytoalexin, a substance produced by plants in response to stress or fungal infection. Loroglossin, along with other compounds, has been studied for its effectiveness and mechanism of action as a phytoalexin, contributing to our understanding of plant defense mechanisms (Ward et al., 1975).

properties

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O18/c1-16(2)11-34(46,33(45)48-15-18-5-9-20(10-6-18)50-32-28(42)26(40)24(38)22(13-36)52-32)29(43)30(44)47-14-17-3-7-19(8-4-17)49-31-27(41)25(39)23(37)21(12-35)51-31/h3-10,16,21-29,31-32,35-43,46H,11-15H2,1-2H3/t21-,22-,23-,24-,25+,26+,27-,28-,29-,31-,32-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABASLXUKXNHMC-PIFIRMJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@]([C@@H](C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973709
Record name Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2,3-dihydroxy-2-(2-methylpropyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loroglossin

CAS RN

58139-22-3
Record name Loroglossin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2,3-dihydroxy-2-(2-methylpropyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
186
Citations
SL Shyaula, Y Singh, P Rawat, S Kanojiya - International Journal of Mass …, 2023 - Elsevier
Dactylorhiza hatagirea D. Don is acclaimed for different medicinal properties but a little is known about its secondary-metabolites. The purpose of this study was to reveal the …
Number of citations: 1 www.sciencedirect.com
M Li, SX Guo, CL Wang, PG Xiao - Journal of chromatographic …, 2009 - academic.oup.com
… The analytes including dactylorhin B, dactylorhin E, loroglossin, dactylorhin A, and militarine are isolated from the tubers of G. conopsea. The compounds are separated on an Agilent …
Number of citations: 15 academic.oup.com
A Singh, S Duggal - Ethnobotanical leaflets, 2009 - opensiuc.lib.siu.edu
… Orchinol, hircinol, cypripedin, jibantine, nidemin and loroglossin are some important phytochemicals reported from orchids. Some of the phytochemicals isolated from orchids along with …
Number of citations: 170 opensiuc.lib.siu.edu
SY Huang, GQ Li, JG Shi, SY Mo… - Journal of Asian …, 2004 - Taylor & Francis
… was concentrated to give a residue (29 g) that was chromatographed over reversed-phase silica gel RP-18, eluting with a gradient increasing MeOH in H 2 O, to yield loroglossin (4.8 g), …
Number of citations: 57 www.tandfonline.com
BB Cota, A Magalhães, A Pimenta… - Journal of the Brazilian …, 2008 - SciELO Brasil
… , along with two known related metabolites, loroglossin and militarin, were isolated from the … 13 C NMR data were in accordance with those reported for loroglossin (1) and militarin (5). …
Number of citations: 21 www.scielo.br
M Cai, Y Zhou, S Gesang, C Bianba, LS Ding - Journal of Chromatography …, 2006 - Elsevier
A high-performance liquid chromatography–diode array detection–tandem mass spectrometry (HPLC–DAD–MS n ) method has been firstly developed for chemical fingerprint analysis …
Number of citations: 58 www.sciencedirect.com
B Yang, S Li, R Zhang, Y Wang, J Shi - Zhongguo Zhong yao za zhi …, 2009 - europepmc.org
Objective To develop a high performance liquid chromatography method for simultaneous determination of tour active constituents, dactylorhin B, loroglossin, dactylorhin A, militarine …
Number of citations: 4 europepmc.org
J Liu, ZB Yu, YH Ye, YW Zhou - Yao xue xue bao= Acta …, 2008 - europepmc.org
To study the chemical constituents of" Shan-Ci-Gu"(the tuber of Cremastra appendiculata (D. Don) Makino), the compounds were isolated with silica gel and reverse phase silica gel as …
Number of citations: 15 europepmc.org
PC Lin, X Wang, XJ Zhong, N Zhou, L Wu… - Journal of Asian …, 2021 - Taylor & Francis
… Three reference compounds, militarine, dactylorhin A, and loroglossin were previously purchased … The standard solutions of militarine, dactylorhin A, and loroglossin were prepared in …
Number of citations: 3 www.tandfonline.com
F Pagani - Boll. Chim. Farm, 1982
Number of citations: 4

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